

Reactivity of the chlorosulfonyl group in 4-(Chlorosulfonyl)benzoic acid

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An In-depth Technical Guide on the Reactivity of the Chlorosulfonyl Group in **4- (Chlorosulfonyl)benzoic Acid**

For Researchers, Scientists, and Drug Development Professionals Abstract

4-(Chlorosulfonyl)benzoic acid is a bifunctional molecule of significant interest in organic synthesis, medicinal chemistry, and materials science. Its chemical behavior is characterized by the presence of two key functional groups: a highly reactive chlorosulfonyl group (-SO₂Cl) and a moderately reactive carboxylic acid group (-COOH). This guide provides a comprehensive exploration of the reactivity of the chlorosulfonyl group, detailing its reaction mechanisms, synthetic applications, and the chemoselectivity it imparts to the molecule. This document includes quantitative data, detailed experimental protocols, and visualizations of key chemical processes to serve as a valuable resource for professionals in the field.

Introduction to 4-(Chlorosulfonyl)benzoic Acid

4-(Chlorosulfonyl)benzoic acid, also known by synonyms such as p-(Chlorosulfonyl)benzoic acid and 4-Carboxybenzenesulfonyl chloride, is a white to off-white crystalline solid.[1] Its structure consists of a benzene ring substituted with a carboxylic acid group and a chlorosulfonyl group at the para (1,4) positions. This arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide range of derivatives, including sulfonamides



and sulfonate esters, which are prominent scaffolds in many pharmaceutical agents.[2][3] The molecule's utility is rooted in the distinct reactivity of its two functional groups, with the chlorosulfonyl moiety being the primary site for nucleophilic attack.[2]

Core Reactivity of the Chlorosulfonyl Group

The significant reactivity of the chlorosulfonyl group is attributed to the highly electrophilic nature of the sulfur atom.[2][3] This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. Consequently, the sulfur atom is a prime target for nucleophiles.

The most characteristic reaction is a nucleophilic substitution at the sulfonyl group.[2] In this process, a nucleophile attacks the electrophilic sulfur atom, leading to the formation of a transient tetrahedral intermediate. This intermediate then collapses, displacing the chloride ion, which is an excellent leaving group, to form a new, stable sulfur-nucleophile bond.[2] This fundamental mechanism underpins the synthesis of a vast array of sulfonyl derivatives.[2]

Key Reactions Involving the Chlorosulfonyl Group Synthesis of Sulfonamides

The reaction of **4-(chlorosulfonyl)benzoic acid** with primary or secondary amines is a robust and efficient method for synthesizing sulfonamides.[2][3] This reaction proceeds via a nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom on the electrophilic sulfur atom of the chlorosulfonyl group.[2] To drive the reaction to completion, a base such as pyridine or triethylamine is typically added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[2]

General Reaction Scheme: R-NH2 + CISO2-Ar-COOH → R-NHSO2-Ar-COOH + HCI

For example, the reaction of **4-(chlorosulfonyl)benzoic acid** with aniline in a solvent like pyridine yields 4-(N-phenylsulfamoyl)benzoic acid.[2] Similarly, its reaction with amantadine results in the formation of N-(1-adamantyl)-4-carboxybenzenesulfonamide through a stable sulfonamide linkage.[2]

Synthesis of Sulfonate Esters



Analogous to sulfonamide formation, sulfonate esters (or sulfonic esters) are synthesized by reacting **4-(chlorosulfonyl)benzoic acid** with alcohols.[2] The hydroxyl group of the alcohol acts as the nucleophile, attacking the electrophilic sulfur atom.[2] This nucleophilic substitution results in the formation of a sulfonate ester linkage (-SO₂-OR).[2] This reaction is also typically carried out in the presence of a base, like pyridine, which acts as a catalyst and neutralizes the HCl byproduct.[2] This method is applicable to a variety of primary and secondary alcohols, yielding stable sulfonate derivatives.[2]

Hydrolysis

The chlorosulfonyl group is highly susceptible to hydrolysis, reacting with water to form the corresponding 4-sulfobenzoic acid.[4] This is often an undesirable side reaction that can significantly lower the yield of the desired product, particularly during aqueous workup procedures.[2][4] To mitigate hydrolysis, it is crucial to maintain anhydrous conditions throughout the reaction and to perform quenching and filtration steps rapidly at low temperatures (0-5°C).[4]

Chemoselectivity and Role of the Carboxylic Acid Group

While the chlorosulfonyl group is the more reactive of the two functional groups, the carboxylic acid group (-COOH) also influences the molecule's overall chemical behavior.[2] With a predicted pKa of approximately 3.09, the carboxylic acid group can act as a Brønsted-Lowry acid, donating a proton and reacting with bases to form carboxylate salts.[1][2]

The higher reactivity of the chlorosulfonyl group allows for chemoselective reactions. It is possible to selectively form sulfonamides or sulfonate esters without affecting the carboxylic acid group.[2] For multi-step syntheses where subsequent reactions might be incompatible with the acidic proton of the carboxylic acid, the -COOH group can be protected, for instance, by converting it to a methyl ester, forming methyl 4-(chlorosulfonyl)benzoate.[2][5] This strategy protects the carboxylic acid while preserving the highly reactive chlorosulfonyl group for further transformations.[2]

Data Presentation



Table 1: Physical and Chemical Properties of 4-

(Chlorosulfonyl)benzoic Acid

Property	Value	Reference(s)
CAS Number	10130-89-9	[1][6]
Molecular Formula	C7H5ClO4S	[1][6][7]
Molecular Weight	220.63 g/mol	[1][6]
Appearance	Off-white to beige powder/solid	[1]
Melting Point	230-235 °C	[1]
Boiling Point (Predicted)	379.1 ± 25.0 °C	[1]
pKa (Predicted)	3.09 ± 0.10	[1]
Solubility	Soluble in DMSO, Methanol. Reacts with water.	[1]
InChI Key	PTCSSXYPZOFISK- UHFFFAOYSA-N	[7]

Table 2: Spectroscopic Data for 4-

(Chlorosulfonyl)benzoic Acid

Spectroscopy	Data	Reference(s)
¹ H NMR (400 MHz, CDCl ₃)	δ 8.30 (d, J=8.0 Hz, 2H), 8.42 (d, J=8.0 Hz, 2H)	[1]
¹ H NMR (General)	Aromatic CH: $8.00 - 8.30$ ppm (Doublet, $J \approx 8.0$ Hz); Aromatic CH: $7.80 - 8.00$ ppm (Doublet, $J \approx 8.0$ Hz); A broad singlet is observed at a significantly downfield chemical shift for the acidic proton of the carboxylic acid group.	[2]



Table 3: Example Reactions and Yields

Reactant	Nucleophile	Product	Conditions	Yield	Reference(s
Potassium 4- carboxybenz enesulfonate	Chlorosulfoni c acid	4- (Chlorosulfon yl)benzoic acid	Stirred for 2 hours at room temperature, then poured into crushed ice.	20%	[1]
4- Chlorobenzoi c acid	Chlorosulfoni c acid	4-Chloro-3- (chlorosulfon yl)benzoic acid	Heated for 6 hours at 140°C.	Not specified	[8]
4- Bromobenzoi c acid	Chlorosulfoni c acid	4-Bromo-3- (chlorosulfon yl)benzoic acid	Heated at 145°C for 8 hours.	Not specified	[8]

Experimental Protocols General Protocol for the Synthesis of N-Substituted-4carboxybenzenesulfonamides

This protocol is adapted from standard procedures for sulfonamide synthesis.[9]

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired primary or secondary amine (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM).
- Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a base, such as pyridine (1.5 equivalents), to the stirred solution.
- Sulfonyl Chloride Addition: Dissolve 4-(chlorosulfonyl)benzoic acid (1.0 equivalent) in a
 minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0

 °C over 15-20 minutes.



- Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).
- Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure sulfonamide.

Protocol for the Synthesis of 4-(Chlorosulfonyl)benzoic Acid

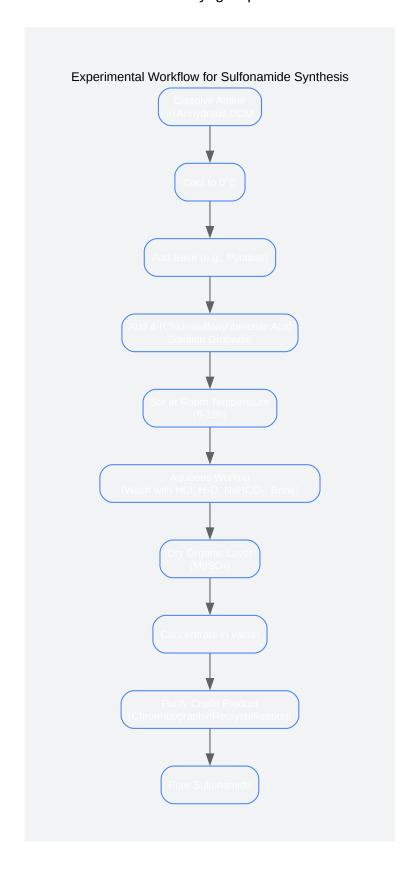
This protocol is based on a literature procedure.[1]

- Reactant Preparation: A solution of potassium permanganate (1.6 g) in water (13 mL) is added slowly and dropwise at 80 °C to a solution of 4-methylphenylsulfonic acid (1.7 g, 10 mmol) and potassium hydroxide (0.68 g, 12 mmol) in water (15 mL).
- Intermediate Isolation: Upon completion, the mixture is poured into ethanol (20 mL), filtered, and concentrated to yield potassium 4-carboxybenzenesulfonate (1.2 g). This intermediate is used directly in the next step.
- Chlorosulfonation: At room temperature, add chlorosulfonic acid (4 mL) slowly dropwise to a stirring solution of potassium 4-carboxybenzenesulfonate (1.2 g).
- Reaction: Continue to stir the reaction mixture for 2 hours.
- Quenching and Isolation: Pour the reaction mixture into crushed ice. The resulting solid
 product is collected by filtration and washed with water to give 4-(chlorosulfonyl)benzoic
 acid as a white solid.

Visualizations



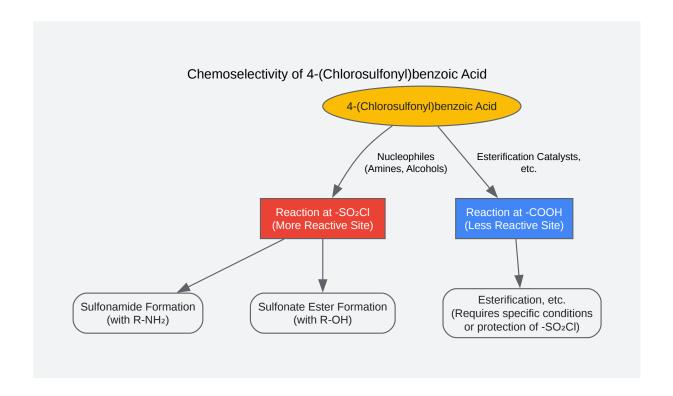
Caption: Nucleophilic substitution at the sulfonyl group.



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Caption: Workflow for sulfonamide synthesis.



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Caption: Reactivity preference of functional groups.

Conclusion

The chlorosulfonyl group is the dominant reactive center in **4-(chlorosulfonyl)benzoic acid**, rendering the molecule a highly valuable bifunctional building block in synthetic chemistry. Its pronounced electrophilicity facilitates reliable and high-yield syntheses of sulfonamides and sulfonate esters, which are key functional groups in numerous biologically active compounds. A thorough understanding of its reactivity, potential side reactions like hydrolysis, and the principles of chemoselectivity is essential for leveraging this versatile reagent in the design and development of novel molecules for pharmaceutical and other applications.



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